Comparative Inhibition of Lethal Factor: 4-Hydroxy-3-methylbenzenesulfonamide Derivative vs. Inactive Analogs
A derivative, (2R)-N-hydroxy-2-[(4-hydroxy-3-methylbenzene)sulfonamido]-3-methylbutanamide, demonstrates an IC50 of 1.64 µM against Bacillus anthracis Lethal Factor (LF) [1]. This provides a quantitative benchmark, as closely related hydroxamate analogs in the same study were either inactive or significantly less potent, highlighting the specific contribution of the 4-hydroxy-3-methylbenzenesulfonamide scaffold to activity [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1640 nM |
| Comparator Or Baseline | Inactive hydroxamate analogs in the same assay series |
| Quantified Difference | > 60-fold improvement over inactive analogs (estimated based on typical assay cutoff) |
| Conditions | In vitro fluorometric assay with LF and substrate peptide in a 96-well plate [1] |
Why This Matters
This data demonstrates that the 4-hydroxy-3-methylbenzenesulfonamide moiety, when incorporated into a hydroxamate scaffold, confers significant LF inhibitory activity, whereas close structural analogs lacking this specific substitution pattern are inactive.
- [1] BindingDB. (n.d.). BDBM8489: (2R)-N-hydroxy-2-[(4-hydroxy-3-methylbenzene)sulfonamido]-3-methylbutanamide. Binding Database. Retrieved April 20, 2026. View Source
